(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17471498
InChI: InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)/t7-/m0/s1
SMILES:
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol

(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid

CAS No.:

Cat. No.: VC17471498

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid -

Specification

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
IUPAC Name (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid
Standard InChI InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)/t7-/m0/s1
Standard InChI Key YRRPRLBVWKKJLS-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C(=C1[C@@H](C(=O)O)N)F)F)F
Canonical SMILES C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid, reflects its structural specificity. The phenyl ring contains fluorine substitutions at positions 2, 3, and 4, while the α-carbon bears an amino group and a carboxylic acid moiety in the (S)-configuration . This configuration is critical for its chiral recognition in enzymatic processes and receptor binding.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₆F₃NO₂
Molecular Weight205.13 g/mol
IUPAC Name(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid
InChIKeySKPOIZISALNBFF-ZETCQYMHSA-N
SMILESC1=C(C(=C(C(=C1F)F)F)C(C(=O)O)N)F

Spectral and Computational Characterization

The compound’s 3D conformation, analyzed via PubChem’s interactive models, reveals a planar phenyl ring with fluorine atoms inducing electron-deficient regions. Density functional theory (DFT) calculations predict enhanced stability due to intramolecular hydrogen bonding between the amino group and the carboxylic acid . Nuclear magnetic resonance (NMR) spectra typically show distinct shifts for fluorine atoms (δ 110–120 ppm in ¹⁹F NMR) and the α-proton (δ 4.1–4.3 ppm in ¹H NMR).

Synthesis and Industrial Production

Asymmetric Synthesis Routes

The synthesis of (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid often begins with halogenated benzene precursors. A common approach involves the Strecker amino acid synthesis, where 2,3,4-trifluorobenzaldehyde reacts with ammonium cyanide and hydrogen cyanide, followed by acidic hydrolysis to yield the racemic mixture. Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., transaminases) achieves enantiomeric excesses >90% for the (S)-isomer.

Table 2: Synthetic Parameters

ParameterConditionYield
Starting Material2,3,4-Trifluorobenzaldehyde85%
CatalystL-Threonine Phosphonate92% ee
Reaction Time24 h

Industrial-Scale Optimization

Continuous flow reactors are employed to enhance reaction efficiency and safety, reducing byproduct formation. VulcanChem reports using microreactors for the methylation of intermediates like Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate, which is subsequently hydrolyzed to the target compound. This method achieves throughputs of 1–5 kg/day with >99% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) due to its hydrophobic trifluorophenyl group but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . It remains stable under inert atmospheres up to 150°C, with decomposition observed at higher temperatures .

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.1) and amino group (pKa ≈ 9.4) enable zwitterionic formation at physiological pH, enhancing membrane permeability in drug formulations.

Research Advancements and Future Directions

Drug Delivery Systems

Encapsulation in liposomal nanoparticles improves bioavailability by 40% in murine models, addressing solubility limitations.

Computational Modeling

SwissADME predictions highlight favorable drug-likeness (Lipinski score: 0), with moderate blood-brain barrier permeability (log BB = −0.3).

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